N-(1,3-benzodioxol-5-ylmethyl)-2-(4-ethoxyphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-ETHOXYPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, an ethoxyphenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-ETHOXYPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Ethoxyphenyl Group: This step often involves a Friedel-Crafts alkylation reaction.
Formation of the Triazole Ring: This can be accomplished via a Huisgen cycloaddition reaction between an azide and an alkyne.
Final Coupling: The final step involves coupling the benzodioxole and ethoxyphenyl intermediates with the triazole ring under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-ETHOXYPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or CrO3 can be used.
Reduction: Reagents like LiAlH4 or H2/Pd can be employed.
Substitution: Conditions such as nucleophilic substitution with NaOH or KOH can be utilized.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-ETHOXYPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anticancer, antimicrobial, or anti-inflammatory properties.
Biology: It can serve as a probe for studying biological pathways and interactions.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-ETHOXYPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
- N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-2-(pyrrolidin-1-yl)acetamide hydrochloride
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-ETHOXYPHENYL)-5-(HYDROXYMETHYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its combination of a benzodioxole ring, an ethoxyphenyl group, and a triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H20N4O5 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-ethoxyphenyl)-5-(hydroxymethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C20H20N4O5/c1-2-27-15-6-4-14(5-7-15)24-22-16(11-25)19(23-24)20(26)21-10-13-3-8-17-18(9-13)29-12-28-17/h3-9,25H,2,10-12H2,1H3,(H,21,26) |
InChI Key |
IKJAIZFHOFPUEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.